molecular formula C10H6Cl2N2O2S B13921228 3,6-Dichloro-4-(phenylsulfonyl)pyridazine

3,6-Dichloro-4-(phenylsulfonyl)pyridazine

Cat. No.: B13921228
M. Wt: 289.14 g/mol
InChI Key: DHPSQOGUKHKLDN-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(phenylsulfonyl)pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6, along with a phenylsulfonyl group at position 4, makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-(phenylsulfonyl)pyridazine typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This reaction yields 3,6-dichloropyridazine, which can then be further functionalized to introduce the phenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-(phenylsulfonyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-Dichloro-4-(phenylsulfonyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(phenylsulfonyl)pyridazine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Lacks the phenylsulfonyl group, making it less versatile in certain applications.

    4,5-Dihydro-6-(phenylsulfonyl)pyridazin-3(2H)-one: Contains a similar phenylsulfonyl group but differs in the ring structure and oxidation state.

Uniqueness

3,6-Dichloro-4-(phenylsulfonyl)pyridazine is unique due to the combination of chlorine atoms and the phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6Cl2N2O2S

Molecular Weight

289.14 g/mol

IUPAC Name

4-(benzenesulfonyl)-3,6-dichloropyridazine

InChI

InChI=1S/C10H6Cl2N2O2S/c11-9-6-8(10(12)14-13-9)17(15,16)7-4-2-1-3-5-7/h1-6H

InChI Key

DHPSQOGUKHKLDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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